molecular formula C15H22N4O3 B12232955 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12232955
M. Wt: 306.36 g/mol
InChI Key: SHKOHVPLVCXMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an ethyl group and two morpholine rings, one of which is attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl acetoacetate, and reacting it with guanidine to form the pyrimidine ring.

    Substitution with Ethyl Group: Introducing the ethyl group at the 5-position of the pyrimidine ring through an alkylation reaction.

    Formation of Morpholine Rings: Reacting the pyrimidine derivative with morpholine under appropriate conditions to form the morpholine rings.

    Attachment of Carbonyl Group: Introducing the carbonyl group to one of the morpholine rings through acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure with a methyl group instead of an ethyl group.

    4-(5-Propylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure with a propyl group instead of an ethyl group.

    4-(5-Ethylpyrimidin-2-yl)-2-(piperidine-4-carbonyl)piperidine: Similar structure with piperidine rings instead of morpholine rings.

Uniqueness

The uniqueness of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific substitution pattern and the presence of both pyrimidine and morpholine rings. This combination of functional groups and ring systems can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O3/c1-2-12-9-16-15(17-10-12)19-5-8-22-13(11-19)14(20)18-3-6-21-7-4-18/h9-10,13H,2-8,11H2,1H3

InChI Key

SHKOHVPLVCXMMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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